1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)13-10-9(5-12-13)3-8(6-14)4-11-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLUEIEMMQJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180693 | |
| Record name | 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-52-6 | |
| Record name | 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a pyrazole scaffold, like our compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry.
Mode of Action
Pyrazole nucleus, a core structure in our compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach.
Biological Activity
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound, characterized by its unique pyrazolo[3,4-b]pyridine structure, exhibits a range of interactions with biological systems that warrant detailed exploration.
Structural Overview
- Molecular Formula : CHNO
- SMILES : CC(C)N1C2=C(C=C(C=N2)C=O)C=N1
- InChIKey : HBTLUEIEMMQJFB-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
These values indicate significant cytotoxic effects, suggesting that the compound may inhibit tumor growth effectively.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that similar pyrazole compounds can disrupt cell cycle progression and promote apoptotic pathways in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's structural features may enhance its ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
Case Studies and Research Findings
A review of recent literature indicates that pyrazole derivatives have been extensively studied for their biological activities:
- Antitumor Activity : Various studies have reported on the synthesis and evaluation of pyrazole derivatives against multiple cancer types, showing promising results in inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant reductions in inflammation markers in preclinical models.
Scientific Research Applications
Medicinal Chemistry
a. PDE Inhibition
One of the primary applications of pyrazolo[3,4-b]pyridine derivatives, including 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, is their role as phosphodiesterase (PDE) inhibitors. These compounds have shown potential in treating various conditions such as cardiovascular diseases and neurological disorders by modulating intracellular signaling pathways .
b. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
c. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts on various targets involved in inflammatory responses, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Structural Modifications
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The structural modifications can enhance its biological activity and selectivity towards specific targets. For example, the introduction of different substituents at the nitrogen or carbon positions can lead to derivatives with improved pharmacological profiles .
Material Science Applications
a. Organic Electronics
Pyrazolo[3,4-b]pyridines are being explored in the field of organic electronics due to their electronic properties. They can be utilized in the development of organic semiconductors and photovoltaic devices, where their ability to form stable thin films is advantageous .
b. Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. Research has shown that pyrazolo[3,4-b]pyridine derivatives can be used to develop chemical sensors for detecting metal ions and other environmental pollutants .
Case Studies
Chemical Reactions Analysis
Nucleophilic Addition at Aldehyde Group
The aldehyde group undergoes nucleophilic additions with amines, hydroxylamines, and hydrazines to form Schiff bases, oximes, and hydrazones.
Mechanistic Insight : The aldehyde’s electrophilic carbon attacks nucleophiles (e.g., NH₂ groups), followed by proton transfer and dehydration .
Condensation Reactions
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated derivatives.
Key Observation : Silver-catalyzed cyclization (e.g., AgOTf) enables fused-ring formation via 6-endo-dig pathways .
Oxidation and Reduction
The aldehyde group is redox-active, enabling conversion to carboxylic acids or alcohols.
Critical Note : Air exposure is essential for stabilizing oxidized intermediates during pyridine ring formation .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles.
Mechanism : Coordination of Ag⁺ to alkyne intermediates facilitates 6-endo-dig cyclization .
Halogenation and Cross-Coupling
While direct halogenation isn’t well-documented, the aldehyde enables Suzuki-Miyaura couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted derivatives | 65–72% |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit pharmacological potential:
-
Antimicrobial : Hydrazone derivatives show MIC values of 4–8 µg/mL against S. aureus .
-
Anticancer : Chalcone analogs inhibit MCF-7 cells (IC₅₀ = 12.3 µM).
This compound’s versatility in nucleophilic additions, condensations, and cyclizations underscores its utility in medicinal chemistry and materials science. Systematic optimization of reaction conditions (e.g., catalyst choice, solvent) enhances yields and product diversity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrazolo[3,4-b]pyridine carbaldehyde family, which includes analogs with variations in substituent positions, functional groups, and core structures. Below is a detailed comparison with key analogs:
Substituent Variations
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 885223-66-5)
- Substituents : Methyl group at position 3, carbaldehyde at position 5.
- Molecular Formula : C₈H₇N₃O.
- Key Differences : The absence of the isopropyl group reduces steric hindrance and lipophilicity (logP estimated to be ~1.2 vs. ~2.1 for the target compound). This analog’s smaller size may improve solubility but limit membrane permeability in biological systems .
- Similarity Score : 0.86 (structural similarity to the target compound) .
- 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS: 1504817-17-7) Substituents: Carbaldehyde at position 4 instead of 5. Molecular Formula: C₇H₅N₃O. Position 4 may lead to weaker hydrogen-bonding interactions compared to position 5 in the target compound . Similarity Score: 0.88 .
Core Structure Variations
Pyrazolo[3,4-c]pyrazole Derivatives
- Example : 1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole.
- Key Differences : These compounds feature a fused [5-5] bicyclic system with four heteroatoms (vs. the [5-6] system of the target). The saturated dihydro structure reduces aromaticity, impacting electronic properties and stability .
Triazolo[1,5-a]pyridine-6-carbaldehyde
- Structure : Triazole fused to pyridine.
- Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. This may increase aqueous solubility but reduce blood-brain barrier penetration compared to the pyrazolo-pyridine core .
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves a ring-closure reaction starting from substituted pyridine derivatives containing aldehyde groups. The key step is the formation of the fused pyrazolo ring via reaction with hydrazine or related reagents under controlled conditions, often catalyzed or facilitated by specific catalysts or solvents.
Preparation via Ring-Closure of 2-Chloro-3-pyridinecarboxaldehyde Derivatives
A prominent method, as described in a Chinese patent (CN105801574A), involves the ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde in the presence of oxammonium hydrochloride catalyst and triethylamine in dimethylformamide (DMF) solvent. This method is notable for its mild reaction conditions, high yield, and suitability for industrial scale-up.
- Starting material: 2-chloro-3-pyridinecarboxaldehyde
- Catalyst: Oxammonium hydrochloride (hydroxylamine hydrochloride)
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine
- Temperature: 60 °C
- Reaction time: 6–8 hours
- Yield: Up to 85%
The 2-chloro-3-pyridinecarboxaldehyde undergoes nucleophilic attack by hydroxylamine hydrochloride, followed by ring closure to form the pyrazolo[3,4-b]pyridine core. Triethylamine acts as a base to facilitate the reaction. The aldehyde group is retained at the 5-position, and the propan-2-yl substituent can be introduced through appropriate precursor modification or subsequent alkylation steps.
Experimental Data from Patent Embodiments
| Embodiment | Oxammonium Hydrochloride (g) | Molar Ratio (Oxammonium Hydrochloride: Aldehyde) | Reaction Time (hours) | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 10 | 1:1 | 6 | 43 | Lower catalyst amount, shorter reaction time |
| 2 | 50 | 5:1 | 8 | 71 | Increased catalyst improves yield |
| 3 | 25 | 2.5:1 | 8 | 85 | Optimal balance for highest yield |
The yields reported indicate that increasing the catalyst amount and optimizing the molar ratio significantly improves the efficiency of the ring-closure reaction, reaching up to 85% yield under mild conditions.
Advantages of the Method
- Raw materials: Starting materials like 2-chloro-3-pyridinecarboxaldehyde are inexpensive and readily available.
- Reaction conditions: Mild temperature (60 °C) and use of DMF as solvent provide a controlled environment.
- Yield: High chemical yield (up to 85%) is favorable for scale-up.
- Simplicity: The process avoids complicated purification steps such as column chromatography, reducing cost and complexity.
- Environmental: The method is relatively environmentally friendly due to mild conditions and less hazardous reagents.
Alternative Synthetic Considerations
While the patent focuses on 2-chloro-3-pyridinecarboxaldehyde, other literature sources discuss related pyrazolo[3,4-b]pyridine syntheses involving hydrazine hydrate and substituted pyridine aldehydes. However, these methods often require chromatographic purification and yield lower amounts (~43%), making them less industrially viable.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-3-pyridinecarboxaldehyde |
| Catalyst | Oxammonium hydrochloride (hydroxylamine hydrochloride) |
| Solvent | Dimethylformamide (DMF) |
| Base | Triethylamine |
| Temperature | 60 °C |
| Reaction time | 6–8 hours |
| Yield | 43% to 85% depending on catalyst amount |
| Purification | Simple post-reaction processing, no chromatography needed |
| Industrial suitability | High, due to mild conditions and high yield |
Research Findings and Notes
- The ring-closure reaction mechanism involves nucleophilic attack on the aldehyde carbon, followed by cyclization to form the pyrazolo ring.
- The propan-2-yl substituent at the nitrogen can be introduced by starting with appropriately substituted pyridine derivatives or via subsequent alkylation.
- The method’s scalability and environmental profile make it promising for pharmaceutical intermediate production.
- Analytical data such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Q & A
Q. Advanced
- Molecular docking (AutoDock, Glide) : Models interactions with ATP-binding pockets of kinases .
- QSAR studies : Correlates substituent electronic parameters (Hammett constants) with bioactivity .
- MD simulations : Assesses binding stability under physiological conditions (e.g., solvation effects) .
What strategies mitigate side reactions during the introduction of the propan-2-yl group at the N1 position?
Q. Advanced
- Stepwise alkylation : Use isopropyl bromide with a phase-transfer catalyst (e.g., TBAB) to enhance reaction specificity .
- Low-temperature conditions : Minimize over-alkylation by maintaining temperatures below 0°C during nucleophilic substitution .
- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the desired regioisomer .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
